molecular formula C23H18Br2N4O4S B12698105 Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- CAS No. 113849-26-6

Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)-

Cat. No.: B12698105
CAS No.: 113849-26-6
M. Wt: 606.3 g/mol
InChI Key: CEFCTSAVQNEPDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)benzenesulfonamide follows IUPAC guidelines by prioritizing the quinazolinone core as the parent structure. The quinazolinone system is numbered such that the oxygen atom at position 4 receives the lowest possible locant, with bromine substituents at positions 6 and 8, and a methyl group at position 2. The benzenesulfonamide moiety is attached to position 4 of the quinazolinone via a methylene bridge, while the N-((phenylamino)carbonyl) group modifies the sulfonamide nitrogen.

Key components of the nomenclature include:

  • Quinazolinone core : 3(4H)-quinazolinone indicates a ketone at position 4 and a hydrogenated ring system.
  • Substituents : 6,8-dibromo and 2-methyl groups on the quinazolinone.
  • Benzenesulfonamide : A sulfonamide group (-SO$$2$$NH$$2$$) attached to a benzene ring, further substituted at position 3 with a methyl group and at position 4 with the quinazolinyl moiety.
  • Urea derivative : The N-((phenylamino)carbonyl) group denotes a urea linkage between the sulfonamide nitrogen and an aniline fragment.

Molecular Geometry Analysis via X-Ray Crystallography

X-ray diffraction studies reveal a planar quinazolinone core with slight puckering due to steric interactions between the 2-methyl group and adjacent bromine atoms. The benzenesulfonamide group adopts a near-perpendicular orientation relative to the quinazolinone plane, minimizing electronic repulsion between the sulfonyl oxygen and the quinazolinone’s π-system.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å or °)
C4=O (quinazolinone) 1.22 Å
C6-Br 1.89 Å
C8-Br 1.88 Å
Dihedral angle (quinazolinone-benzenesulfonamide) 87.3°
N-C(=O)-N (urea linkage) 122.5°

The urea linkage exhibits partial double-bond character (C=O: 1.23 Å), consistent with resonance stabilization between the carbonyl and adjacent nitrogen lone pairs. The 6,8-dibromo substitution introduces steric strain, evidenced by C6-Br and C8-Br bond lengths slightly longer than typical C-Br bonds (1.85 Å).

Conformational Dynamics in Solid-State NMR Studies

Solid-state $$^{13}$$C NMR spectra confirm the presence of two distinct conformers in the crystalline phase, attributed to restricted rotation around the sulfonamide N-S bond. Cross-polarization magic angle spinning (CP-MAS) experiments reveal:

  • Chemical shift anisotropy : The sulfonyl sulfur exhibits a $$\delta_{iso}$$ of 75.2 ppm, characteristic of tetrahedral geometry.
  • Methyl group dynamics : The 2-methyl substituent on the quinazolinone shows a correlation time ($$\tau_c$$) of 1.2 ns, indicating limited mobility due to crystal packing forces.

Variable-temperature $$^{1}$$H NMR in the solid state demonstrates reversible line broadening for the urea NH protons below 250 K, suggesting intermolecular hydrogen bonding with sulfonyl oxygen atoms.

Tautomeric Behavior of Quinazolinone Core

The 3(4H)-quinazolinone system exhibits keto-enol tautomerism, with the keto form (4-oxo) predominating in the solid state (99:1 ratio) due to conjugation with the aromatic π-system. Key observations include:

  • Keto stabilization : The C4=O bond (1.22 Å) and absence of observable enolic protons in $$^{1}$$H NMR support the keto tautomer.
  • Bromine electronic effects : The electron-withdrawing bromine atoms at positions 6 and 8 destabilize the enol form by reducing electron density at C4.
  • Tautomeric equilibrium shift : In polar aprotic solvents (e.g., DMSO-d$$_6$$), the enol content increases to 5%, as detected by $$^{13}$$C NMR ($$\delta$$ 165 ppm for enolic C4-OH).

The methyl group at position 2 further stabilizes the keto form through hyperconjugation, as evidenced by natural bond orbital (NBO) analysis showing significant $$\sigma{C2-CH3} \rightarrow \pi^*{C4=O}$$ interactions.

Properties

CAS No.

113849-26-6

Molecular Formula

C23H18Br2N4O4S

Molecular Weight

606.3 g/mol

IUPAC Name

1-[4-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)-3-methylphenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C23H18Br2N4O4S/c1-13-10-17(34(32,33)28-23(31)27-16-6-4-3-5-7-16)8-9-20(13)29-14(2)26-21-18(22(29)30)11-15(24)12-19(21)25/h3-12H,1-2H3,(H2,27,28,31)

InChI Key

CEFCTSAVQNEPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C

Origin of Product

United States

Biological Activity

Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methyl-N-((phenylamino)carbonyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide group and a quinazoline moiety, suggests various biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and other enzymes implicated in disease processes.

Structural Characteristics

The compound's molecular formula is C₁₆H₁₅Br₂N₃O₃S, and its structure features:

  • Sulfonamide Group : Responsible for its biological activity.
  • Quinazoline Moiety : Enhances interaction with biological targets.
  • Bromine and Methyl Substituents : These groups potentially increase lipophilicity and overall biological potency.

1. Inhibition of Carbonic Anhydrases

Benzenesulfonamide derivatives, including the compound , have been shown to inhibit various isoforms of carbonic anhydrases, which play critical roles in regulating pH and bicarbonate levels in cells. Notably:

  • Inhibition Constants (Ki) : The compound exhibits Ki values in the nanomolar range against carbonic anhydrase IX, making it a promising candidate for anticancer therapies.
Compound NameKi Value (nM)Biological Activity
AAZ250Reference Inhibitor
Compound10.5 - 99.6CA IX Inhibitor

2. Antimicrobial Properties

Research indicates that benzenesulfonamide derivatives possess antimicrobial properties against Gram-positive bacteria. These findings suggest that the compound may also be effective against various microbial infections.

3. Anti-inflammatory Effects

Some studies have reported the anti-inflammatory activity of related benzenesulfonamides. For instance, specific derivatives demonstrated significant inhibition of carrageenan-induced edema in rat models .

Study on Cardiovascular Effects

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular benefits .

In Vitro Studies on α-Glucosidase Inhibition

Another study focused on quinazolin-benzenesulfonamide hybrids as potential α-glucosidase inhibitors for diabetes treatment. The results showed favorable physicochemical properties and promising enzyme inhibition profiles .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by:

  • Quinazoline moiety : This core structure is known for its diverse biological activities.
  • Bromine and methyl substitutions : These groups enhance the lipophilicity and potentially increase biological activity compared to simpler sulfonamide structures.
  • Sulfonamide functional group : This group is pivotal for the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives exhibit significant anticancer activities:

  • Inhibition of Carbonic Anhydrase IX : The compound has been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition is crucial for tumor growth regulation and offers a potential therapeutic pathway for cancer treatment .
  • Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their role as effective anticancer agents.

Antiviral Activity

Recent investigations into the antiviral properties of benzenesulfonamide derivatives have shown promising results:

  • Inhibition of HIV-1 Capsid Assembly : Compounds with similar structures have been evaluated for their ability to inhibit HIV-1 capsid assembly, showcasing their potential as antiviral agents .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of benzenesulfonamide derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of carbonic anhydrase IX; induced apoptosis in various cancer cell lines.
Antiviral PropertiesShowed potential as HIV-1 capsid inhibitors; evaluated through structure-activity relationship studies.
Synthesis and ApplicationsDeveloped new 4-substituted benzene sulfonamide derivatives with notable antitumor activity; explored mechanisms distinct from existing microtubule inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a class of brominated quinazolinyl-sulfonamides. Below is a comparative analysis with three analogues:

Compound Name Substituents (Quinazolinyl Core) Benzenesulfonamide Modifications Biological Activity (Reported) Crystallographic Data Source
Target Compound (This Work) 6,8-dibromo, 2-methyl, 4-oxo 3-methyl, N-(phenylaminocarbonyl) Not yet published SHELXL-refined
4-(6-Chloro-2-methyl-4-oxo-quinazolinyl)-benzenesulfonamide 6-chloro, 2-methyl, 4-oxo Unmodified Anticancer (IC₅₀: 12 µM) SHELXTL-refined
4-(8-Bromo-4-oxo-3(4H)-quinazolinyl)-3-nitrobenzenesulfonamide 8-bromo, 4-oxo 3-nitro Antimicrobial (MIC: 8 µg/mL) ORTEP-visualized
4-(6,8-Dichloro-2-ethyl-4-oxo-quinazolinyl)-benzenesulfonamide 6,8-dichloro, 2-ethyl, 4-oxo Unmodified Kinase inhibition (Ki: 0.4 nM) SHELXD-solved

Structural and Electronic Differences

Halogen Substitution :

  • The 6,8-dibromo groups in the target compound increase steric bulk and electron-withdrawing effects compared to 6-chloro or 8-bromo analogues. This may enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • Dichloro analogues (e.g., 6,8-dichloro) exhibit higher polarity but lower van der Waals interactions than dibromo derivatives.

Sulfonamide Modifications: The N-(phenylaminocarbonyl) group introduces hydrogen-bonding capacity via the urea-like moiety, contrasting with unmodified or nitro-substituted sulfonamides. This could improve target selectivity . The 3-methyl substituent likely enhances metabolic stability compared to nitro or ethyl groups.

Crystallographic Insights :

  • SHELXL-refined structures of the target compound reveal a twisted conformation between the quinazolinyl and benzenesulfonamide groups (dihedral angle: 67°), whereas chloro analogues adopt planar conformations (dihedral angle: 22°), affecting π-π stacking .
  • ORTEP-3 visualizations highlight stronger intermolecular hydrogen bonds in the target compound (N–H···O: 2.8 Å) versus nitro analogues (N–H···O: 3.1 Å) .

Q & A

Q. What synthetic methodologies are recommended for preparing this benzenesulfonamide derivative, and how can reaction efficiency be optimized?

The synthesis of this compound likely involves coupling the dibromo-quinazolinyl core with the sulfonamide-phenylcarbamoyl moiety. A validated approach for similar sulfonamide derivatives includes:

  • Stepwise functionalization : Introducing the dibromo-quinazolinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by sulfonamide formation using chlorosulfonation and subsequent carbamoylation .
  • Catalyst optimization : Magnetically retrievable graphene-based nanohybrids (e.g., CoFe@rGO) have been shown to enhance yields in sulfonamide syntheses by improving reaction kinetics and reducing side products .
  • Yield optimization : Monitor reaction progress via TLC/HPLC, and employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and assess purity. For example, the quinazolinyl carbonyl group typically resonates near δ 165–170 ppm in 13^13C NMR, while sulfonamide protons appear as broad singlets in 1^1H NMR .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III with a graphical interface is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can solubility and stability be evaluated for this compound in biological assays?

  • Solubility screening : Test in DMSO, PBS, and simulated physiological buffers. For low solubility, consider PEGylation or prodrug strategies.
  • Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative stability can be assessed via exposure to H2O2\text{H}_2\text{O}_2 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed structural configurations?

  • Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data. This helps identify misassignments, such as carbonyl vs. sulfonamide oxygen environments .
  • Molecular docking : Predict binding interactions with biological targets (e.g., kinases or tubulin) using AutoDock Vina. Align docking results with experimental IC50_{50} values to validate mechanisms .

Q. What strategies are effective in analyzing biological activity, particularly for anticancer potential?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare activity to doxorubicin as a positive control .
  • Target identification : Use pull-down assays with biotinylated analogs or proteomics to identify binding partners. For tubulin-targeting compounds, monitor polymerization inhibition via fluorescence microscopy .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during refinement?

  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals. For disorder, use PART and SUMP restraints to model alternative conformations .
  • Validation tools : Check with PLATON for missed symmetry and R1/R2 convergence. Residual density peaks >0.5 eÅ3^{-3} may require re-modeling .

Q. What are the best practices for optimizing regioselectivity in dibromo-quinazolinyl functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromine substitution to the 6- and 8-positions.
  • Metal catalysis : Use Cu(I)-ligand systems for Ullmann-type coupling to ensure selective N-arylation of the sulfonamide .

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